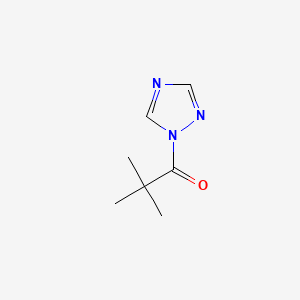
1-Pivaloyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pivaloyl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its versatile chemical properties and significant biological activities. The compound features a pivaloyl group attached to the triazole ring, enhancing its stability and reactivity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Pivaloyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the pivaloyl chloride acting as an acylating agent.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, optimizing the production process.
化学反応の分析
Types of Reactions: 1-Pivaloyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different triazole derivatives.
Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles.
科学的研究の応用
1-Pivaloyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research focuses on its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1-pivaloyl-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
類似化合物との比較
1,2,3-Triazole: Another triazole isomer with different chemical properties and biological activities.
1,2,4-Triazole: The parent compound of 1-pivaloyl-1,2,4-triazole, known for its broad range of applications.
Fluconazole: A triazole derivative used as an antifungal agent.
Uniqueness: this compound stands out due to its enhanced stability and reactivity, attributed to the presence of the pivaloyl group. This modification allows for unique applications in medicinal chemistry and materials science, distinguishing it from other triazole derivatives.
Conclusion
This compound is a compound of significant interest in various scientific fields
特性
CAS番号 |
60718-52-7 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC名 |
2,2-dimethyl-1-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)6(11)10-5-8-4-9-10/h4-5H,1-3H3 |
InChIキー |
UJTIGDOKKYGPSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)N1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
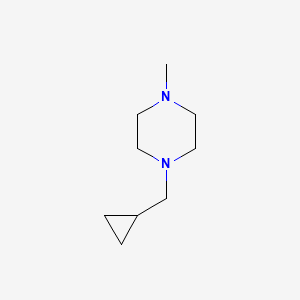
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
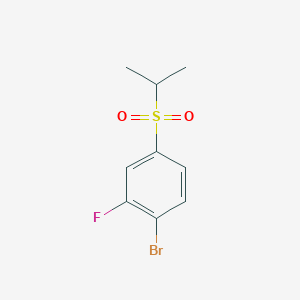
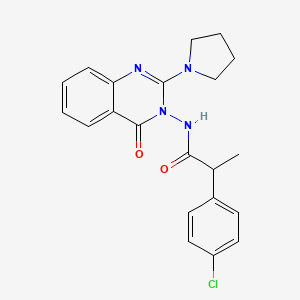
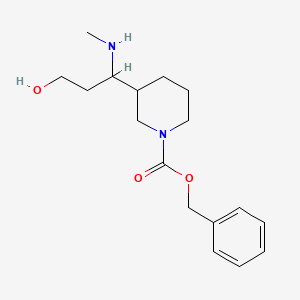
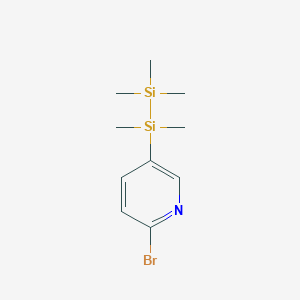

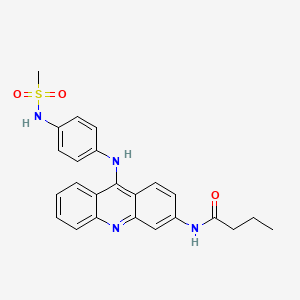
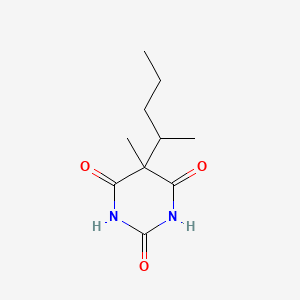


![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)

